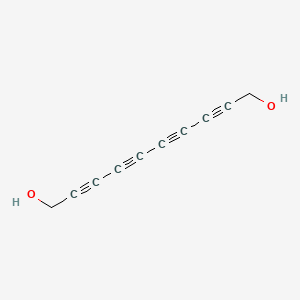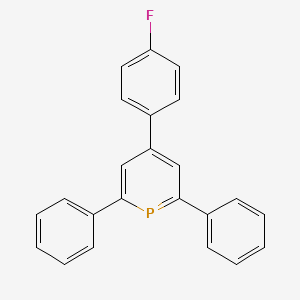
4-(4-Fluorophenyl)-2,6-diphenylphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2,6-diphenylphosphinine is a chemical compound that belongs to the class of phosphinine derivatives. Phosphinines are a type of heterocyclic compound containing a phosphorus atom within a six-membered aromatic ring. The presence of the fluorophenyl and diphenyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylphosphinine typically involves the reaction of 4-fluorophenylmagnesium bromide with diphenylphosphine chloride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-2,6-diphenylphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinine ring to a phosphine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-2,6-diphenylphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, such as flame retardants and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2,6-diphenylphosphinine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular signaling pathways, modulating the expression and function of specific proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl(4-fluorophenyl)phenylphosphine oxide
- Tris(4-fluorophenyl)phosphine
- 4-Fluorophenylhydrazine hydrochloride
Comparison
Compared to similar compounds, 4-(4-Fluorophenyl)-2,6-diphenylphosphinine is unique due to its specific structural arrangement and the presence of both fluorophenyl and diphenyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in research and industry. For example, its use as a ligand in coordination chemistry is enhanced by the electronic effects of the fluorophenyl group, which can influence the stability and reactivity of metal complexes.
Eigenschaften
CAS-Nummer |
62496-85-9 |
|---|---|
Molekularformel |
C23H16FP |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2,6-diphenylphosphinine |
InChI |
InChI=1S/C23H16FP/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H |
InChI-Schlüssel |
YLCQKSBKPZLDDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=P2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


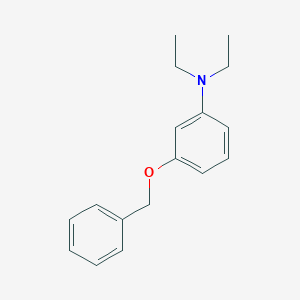
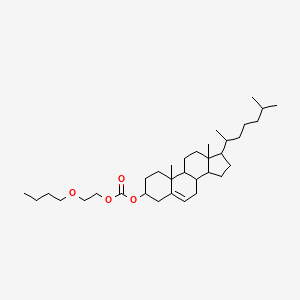
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
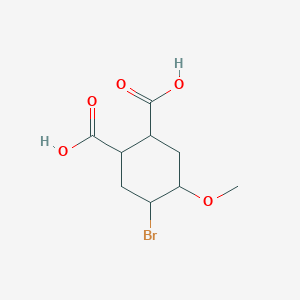
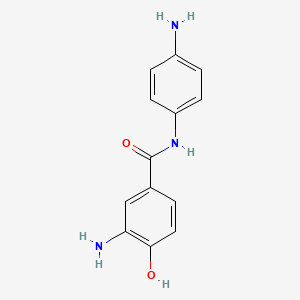
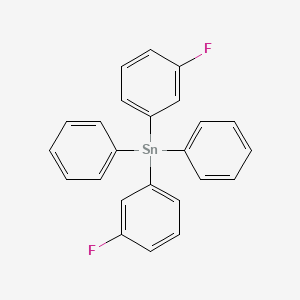

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
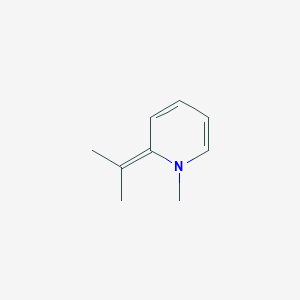
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
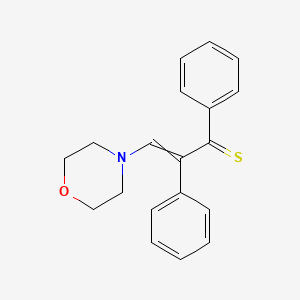
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
